4-Nitro-2,3-dihydro-1H-indole hydrochloride
Overview
Description
4-Nitro-2,3-dihydro-1H-indole hydrochloride is a chemical compound with the CAS Number: 1187931-67-4 . It has a molecular weight of 200.62 and its IUPAC name is 4-nitroindoline hydrochloride . The compound is a grey solid .
Molecular Structure Analysis
The InChI code for 4-Nitro-2,3-dihydro-1H-indole hydrochloride is 1S/C8H8N2O2.ClH/c11-10(12)8-3-1-2-7-6(8)4-5-9-7;/h1-3,9H,4-5H2;1H
. This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
4-Nitro-2,3-dihydro-1H-indole hydrochloride is a grey solid . It has a molecular weight of 200.62 . The compound should be stored at 0 - 8 C .
Scientific Research Applications
- Field: Virology
- Application: Indole derivatives have been reported to possess antiviral activities .
- Method: Specific derivatives such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate were prepared and tested .
- Results: One compound showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L .
- Field: Virology
- Application: Certain indolyl and oxochromenyl xanthenone derivatives have been reported for their potential as anti-HIV-1 agents .
- Method: These derivatives were synthesized and their molecular docking studies were performed .
- Results: The specific outcomes of these studies were not detailed in the source .
- Field: Immunology
- Application: Chalcones of indole have been reported for their anti-inflammatory activities .
- Method: These compounds were tested against carrageenan-induced edema in albino rats .
- Results: The most effective compound of this series was found to be 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol .
Antiviral Activity
Anti-HIV Activity
Anti-inflammatory Activity
- Field: Oncology
- Application: Indole derivatives have been reported to possess anticancer activities .
- Method: Specific derivatives were prepared and tested .
- Results: The specific outcomes of these studies were not detailed in the source .
- Field: Biochemistry
- Application: Indole derivatives have been reported to possess antioxidant activities .
- Method: Specific derivatives were prepared and tested .
- Results: The specific outcomes of these studies were not detailed in the source .
Anticancer Activity
Antioxidant Activity
Antimicrobial Activity
- Field: Microbiology
- Application: Indole derivatives have been reported to possess antitubercular activities .
- Method: Specific derivatives were prepared and tested .
- Results: The specific outcomes of these studies were not detailed in the source .
- Field: Endocrinology
- Application: Indole derivatives have been reported to possess antidiabetic activities .
- Method: Specific derivatives were prepared and tested .
- Results: The specific outcomes of these studies were not detailed in the source .
- Field: Parasitology
- Application: Indole derivatives have been reported to possess antimalarial activities .
- Method: Specific derivatives were prepared and tested .
- Results: The specific outcomes of these studies were not detailed in the source .
- Field: Neurology
- Application: Indole derivatives have been reported to possess anticholinesterase activities .
- Method: Specific derivatives were prepared and tested .
- Results: The specific outcomes of these studies were not detailed in the source .
- Field: Mycology
- Application: Indole derivatives have been reported to possess antifungal activities .
- Method: Specific derivatives were prepared and tested .
- Results: The specific outcomes of these studies were not detailed in the source .
Antitubercular Activity
Antidiabetic Activity
Antimalarial Activity
Anticholinesterase Activities
Antifungal Activity
Ulcerogenic Activities
properties
IUPAC Name |
4-nitro-2,3-dihydro-1H-indole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2.ClH/c11-10(12)8-3-1-2-7-6(8)4-5-9-7;/h1-3,9H,4-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUNRFYMRFXSEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=CC=C2)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-2,3-dihydro-1H-indole hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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